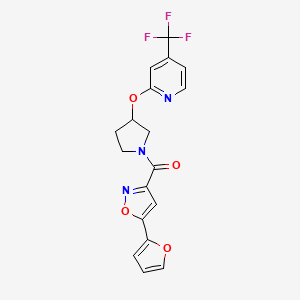

![molecular formula C13H11ClFN B2672161 N-[(2-chlorophenyl)methyl]-4-fluoroaniline CAS No. 356531-97-0](/img/structure/B2672161.png)

N-[(2-chlorophenyl)methyl]-4-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

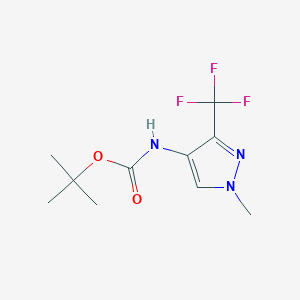

Molecular Structure Analysis

The molecular structure of “N-[(2-chlorophenyl)methyl]-4-fluoroaniline” involves a benzene ring (aniline part) substituted with a fluorine atom and a complex group involving a chlorine atom (chlorophenyl part). The InChI code for this compound is 1S/C13H11ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 .Chemical Reactions Analysis

While specific chemical reactions involving “N-[(2-chlorophenyl)methyl]-4-fluoroaniline” are not available, compounds with similar structures are often involved in various chemical reactions. For instance, ketamine, a compound with a similar structure, can be synthesized using a hydroxy ketone intermediate .Physical And Chemical Properties Analysis

“N-[(2-chlorophenyl)methyl]-4-fluoroaniline” is a liquid at room temperature. It has a molecular weight of 235.69. The InChI code for this compound is 1S/C13H11ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 .Scientific Research Applications

Microsomal Metabolism Studies

Research on rat liver microsomal metabolism of halogenated anilines, including 2-chloro-4-methylaniline, has identified various metabolic pathways such as side-chain C-hydroxylation, N-hydroxylation, and the formation of benzyl alcohols, benzaldehydes, and secondary amines. These studies provide insight into how compounds similar to N-[(2-chlorophenyl)methyl]-4-fluoroaniline might be metabolized in biological systems, highlighting the significance of the type of halogen substituent on metabolic rates (Boeren et al., 1992).

Synthesis and Characterization

Research on the synthesis and spectroscopic properties of new thiourea derivatives, including compounds with chloro and fluoro substituents, offers valuable information on creating compounds with potential antimicrobial and antibiofilm properties. This indicates a pathway for synthesizing and analyzing compounds like N-[(2-chlorophenyl)methyl]-4-fluoroaniline and exploring their biological applications (Limban et al., 2011).

Application in Environmental Studies

Studies on the sonochemical degradation of aromatic pollutants, including chloro and fluoro substituted phenols, demonstrate the potential of ultrasound in the mineralization of compounds similar to N-[(2-chlorophenyl)methyl]-4-fluoroaniline. This research highlights the efficiency of sonochemical processes in degrading environmental pollutants without leaving harmful byproducts, suggesting an application for N-[(2-chlorophenyl)methyl]-4-fluoroaniline in environmental remediation efforts (Goskonda et al., 2002).

Analytical Chemistry Applications

The development of analytical methods, such as the determination of amino acids by capillary zone electrophoresis, involves the synthesis of novel labeling reagents that could potentially be applied in the study of compounds like N-[(2-chlorophenyl)methyl]-4-fluoroaniline. These methods provide high sensitivity and specificity for detecting and analyzing small molecules in complex biological matrices (Higashijima et al., 1992).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHNBFNWGXIQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-4-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-N-methyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672079.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2672080.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2672083.png)

![N-(2-Methylpropyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2672089.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)

![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)

![[2-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B2672096.png)